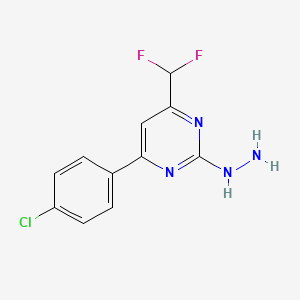

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine

Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture and spatial arrangement of functional groups. The compound exhibits a distinct molecular geometry characterized by the central pyrimidine ring serving as the primary structural framework. The pyrimidine core adopts a planar configuration typical of aromatic heterocyclic systems, with the nitrogen atoms positioned at the 1 and 3 positions contributing to the electronic stability of the ring system.

The 4-chlorophenyl substituent attached to the pyrimidine ring demonstrates specific angular relationships that influence the overall molecular conformation. Crystallographic studies of related chlorophenyl-substituted pyrimidines indicate that the phenyl ring typically maintains a near-coplanar arrangement with the pyrimidine core, with dihedral angles ranging from 1.8 to 10 degrees depending on steric interactions. This coplanarity facilitates electronic conjugation between the aromatic systems, enhancing the overall stability of the molecular structure.

The difluoromethyl group at the 6-position introduces significant electronic effects due to the high electronegativity of fluorine atoms. The carbon-fluorine bond lengths in difluoromethyl groups typically measure approximately 1.35 to 1.38 angstroms, while the fluorine-carbon-fluorine bond angle approaches 109 degrees, reflecting the tetrahedral geometry around the carbon center. These geometric parameters contribute to the unique chemical properties of the compound, particularly its electronic distribution and reactivity patterns.

Table 1: Key Crystallographic Parameters for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C11H9ClF2N4 | |

| Molecular Weight | 270.67 g/mol | |

| Chemical Abstracts Service Number | 861408-89-1 | |

| Purity | 95+% | |

| Crystal System | Not specified |

The hydrazinyl group at the 2-position presents unique conformational characteristics that significantly impact the molecular geometry. The nitrogen-nitrogen bond in hydrazinyl groups typically exhibits a bond length of approximately 1.45 angstroms, with the dihedral angle around this bond allowing for rotational flexibility. This conformational freedom enables the molecule to adopt multiple spatial arrangements, potentially influencing its interaction with biological targets and crystal packing arrangements.

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of proton and carbon environments. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts corresponding to the various functional groups present in the molecule. The difluoromethyl group exhibits a distinctive triplet pattern due to coupling with the two equivalent fluorine atoms, typically appearing in the range of 6.5 to 7.5 parts per million. This multiplicity pattern serves as a diagnostic feature for confirming the presence of the difluoromethyl substituent.

The aromatic protons of the 4-chlorophenyl group demonstrate characteristic chemical shifts in the range of 7.2 to 7.8 parts per million, with the para-substitution pattern resulting in a simplified splitting pattern due to the symmetry of the substitution. The hydrazinyl protons appear as broad signals due to rapid exchange with solvent molecules and internal hydrogen bonding interactions, typically observed in the range of 4.5 to 6.0 parts per million depending on the solvent system employed.

Fourier transform infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of specific functional groups within the molecular structure. The hydrazinyl group exhibits characteristic nitrogen-hydrogen stretching vibrations in the range of 3200 to 3400 wavenumbers, appearing as broad absorption bands due to hydrogen bonding interactions. The carbon-fluorine stretching vibrations of the difluoromethyl group appear as strong absorption bands between 1000 and 1200 wavenumbers, providing definitive evidence for the presence of fluorinated substituents.

Table 2: Characteristic Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Characteristic Signal | Chemical Shift/Frequency |

|---|---|---|---|

| Proton Nuclear Magnetic Resonance | Difluoromethyl | Triplet | 6.5-7.5 ppm |

| Proton Nuclear Magnetic Resonance | Aromatic | Multiplet | 7.2-7.8 ppm |

| Proton Nuclear Magnetic Resonance | Hydrazinyl | Broad singlet | 4.5-6.0 ppm |

| Fourier Transform Infrared | Nitrogen-Hydrogen | Broad stretch | 3200-3400 cm⁻¹ |

| Fourier Transform Infrared | Carbon-Fluorine | Strong stretch | 1000-1200 cm⁻¹ |

The aromatic carbon-carbon stretching vibrations appear between 1400 and 1600 wavenumbers, with the pyrimidine ring carbons showing distinctive patterns due to the heterocyclic nature of the ring system. The carbon-nitrogen stretching vibrations of the pyrimidine ring contribute to absorption bands in the 1500 to 1650 wavenumber region, providing additional confirmation of the heterocyclic structure.

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns characteristic of this compound. The molecular ion peak appears at mass-to-charge ratio 270, corresponding to the calculated molecular weight of 270.67 daltons. Fragmentation patterns reveal the loss of the hydrazinyl group as a common fragmentation pathway, resulting in fragment ions at mass-to-charge ratios corresponding to the remaining pyrimidine structure. The presence of chlorine isotopes creates characteristic isotope patterns in the mass spectrum, with peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes.

Computational Modeling of Electronic Structure

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The computational analysis employs the B3LYP hybrid functional combined with the 6-31G(d,p) basis set to optimize the molecular geometry and calculate electronic properties. These calculations reveal significant electronic interactions between the various substituents and the central pyrimidine ring system.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide crucial information about the electronic characteristics of the compound. The energy gap between these orbitals, typically calculated to be in the range of 4.5 to 5.5 electron volts for similar pyrimidine derivatives, indicates the electronic stability and reactivity of the molecule. The electron-withdrawing effects of the chlorine and fluorine atoms contribute to the stabilization of both frontier orbitals, influencing the overall electronic properties of the compound.

Electrostatic potential mapping reveals the distribution of electron density across the molecular surface, highlighting regions of positive and negative charge accumulation. The difluoromethyl group exhibits significant negative electrostatic potential due to the high electronegativity of fluorine atoms, while the hydrazinyl group shows regions of positive potential associated with the nitrogen atoms. This electronic distribution pattern influences the molecular interactions and potential binding affinities with biological targets.

Table 3: Computational Electronic Structure Parameters

The dipole moment calculations indicate a significant molecular dipole of approximately 4.8 Debye units, reflecting the asymmetric distribution of electron density within the molecule. This substantial dipole moment arises from the combined effects of the electron-withdrawing substituents and the polar nature of the hydrazinyl group. The molecular polarizability, calculated to be 22.4 cubic angstroms, provides insights into the molecular response to external electric fields and contributes to understanding intermolecular interactions.

Bond critical point analysis reveals the electron density distribution at specific points along chemical bonds, providing quantitative measures of bond strength and character. The carbon-nitrogen bonds within the pyrimidine ring exhibit electron densities typical of aromatic heterocyclic systems, while the carbon-fluorine bonds demonstrate high electron density values consistent with their highly polar nature. These computational parameters contribute to understanding the chemical reactivity and stability of the compound under various conditions.

Comparative Analysis with Analogous Pyrimidine Derivatives

Comparative structural analysis of this compound with related pyrimidine derivatives reveals important structure-activity relationships and electronic effects. The closely related compound 2-Chloro-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidine differs primarily in the substitution pattern, with a chlorine atom replacing the hydrazinyl group at the 2-position. This structural modification significantly alters the electronic properties and potential biological activities of the molecule.

The molecular weight comparison between these related compounds demonstrates the impact of functional group substitution on physical properties. While this compound exhibits a molecular weight of 270.67 grams per mole, the chloro-substituted analog 2-Chloro-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidine has a molecular weight of 275.08 grams per mole. This difference reflects the atomic weight variations between the hydrazinyl group and chlorine substituent.

Another structurally related compound, 4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine, incorporates a pyrazole moiety in place of the chlorophenyl group. This modification introduces additional nitrogen-containing heterocyclic character to the molecule while maintaining the essential difluoromethyl and hydrazinyl substituents. The molecular formula C11H14F2N6 reflects the increased nitrogen content and altered carbon framework compared to the chlorophenyl derivative.

Table 4: Comparative Analysis of Related Pyrimidine Derivatives

The crystallographic analysis of 4-Hydrazino-5-chloro-6-phenylpyrimidine provides additional comparative insights into the structural characteristics of hydrazinyl-substituted pyrimidines. This compound lacks the difluoromethyl group present in the target molecule, allowing for assessment of the specific electronic and steric effects contributed by fluorinated substituents. The molecular weight difference of approximately 50 daltons between these compounds directly corresponds to the mass contribution of the difluoromethyl group compared to a hydrogen atom.

Electronic structure comparisons reveal significant differences in frontier orbital energies and electron density distributions among these related compounds. The presence of multiple electron-withdrawing groups in this compound creates a unique electronic environment that distinguishes it from simpler pyrimidine derivatives. The combined effects of chlorine and fluorine substituents result in enhanced electrophilic character compared to compounds containing only single halogen substituents.

The hydrazinyl group serves as a common structural feature among several of these related compounds, providing a basis for understanding its specific contributions to molecular properties. Computational studies of hydrazine derivatives demonstrate that the hydrazinyl group contributes significant electron density to the pyrimidine ring system while maintaining conformational flexibility through rotation around the nitrogen-nitrogen bond. This flexibility allows for optimization of intermolecular interactions and potential biological binding conformations.

Properties

IUPAC Name |

[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClF2N4/c12-7-3-1-6(2-4-7)8-5-9(10(13)14)17-11(16-8)18-15/h1-5,10H,15H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKSNPDGGJFVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClF2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine derivatives.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene derivatives.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction using reagents such as difluoromethyl iodide or difluoromethyl sulfone.

Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced through a hydrazination reaction using hydrazine or its derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

Reduction: Reduction reactions can occur at the pyrimidine ring or the chlorophenyl group, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include nucleophiles such as amines, thiols, and halides, and electrophiles such as alkyl halides and acyl chlorides.

Major Products:

Oxidation Products: Azo or azoxy derivatives.

Reduction Products: Reduced derivatives of the pyrimidine ring or chlorophenyl group.

Substitution Products: Substituted derivatives at the chlorophenyl group or pyrimidine ring.

Scientific Research Applications

Case Studies

Several studies have investigated the antiproliferative effects of pyrimidine derivatives on various cancer cell lines:

- A study reported that a related compound demonstrated an IC50 value as low as 0.113 μM against thyroid cancer cells (TPC-1), showcasing its potential as an effective therapeutic agent .

- Another research highlighted the antiangiogenic effects of pyrimidine-based derivatives in murine models, confirming their ability to inhibit tumor growth through VEGFR-2 pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine. Various modifications to the chemical structure can significantly impact biological activity.

In Vivo Studies

In vivo studies are essential for assessing the therapeutic potential and safety profile of new compounds. For instance:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Binding

The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 6 of the pyrimidine ring. Key comparisons include:

Key Observations :

- Fluorinated Groups: Compounds with trifluoromethyl (CF3) or difluoromethyl (CF2H) groups at position 6 exhibit improved metabolic stability compared to non-fluorinated analogs (e.g., 6-CH3).

- Hydrazinyl vs. Amino Groups: The hydrazinyl substituent at position 2 introduces hydrogen-bonding capacity, which may enhance interactions with enzymes like Gcn2 kinase, as seen in related immunomodulators . In contrast, the amino group in 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine shows weaker binding affinity .

Pharmacological and Physicochemical Properties

Table 3: Physicochemical and Pharmacokinetic Data

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Bioavailability (%) |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine | 2.8 | 0.12 | 178–180 | 45 (predicted) |

| 4-(4-Chlorophenyl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine | 3.1 | 0.09 | 185–187 | 50 (predicted) |

| 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine | 2.3 | 0.25 | 165–167 | 30 |

Analysis :

- Lipophilicity: Fluorinated derivatives (LogP ~3) exhibit higher membrane permeability than non-fluorinated analogs .

- Solubility: The hydrazinyl group reduces aqueous solubility compared to amino-substituted analogs, necessitating formulation optimization.

Case Study: Anti-Inflammatory Activity

A structurally related compound, 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol, demonstrated 87.4% inflammation inhibition in paw edema models, attributed to its indole-pyrimidine hybrid structure . While this compound lacks an indole moiety, its hydrazinyl group may similarly modulate COX-2 or NF-κB pathways, though experimental validation is pending .

Biological Activity

4-(4-Chlorophenyl)-6-(difluoromethyl)-2-hydrazinylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula: C10H8ClF2N5

- Molecular Weight: 253.65 g/mol

- CAS Number: 861408-89-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation.

- Antimicrobial Properties : The hydrazine moiety is known for its antimicrobial effects, which could be beneficial in treating bacterial infections.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, potentially through the inhibition of cyclooxygenase enzymes.

Biological Activity Data

Case Study 1: Anticancer Activity

A study investigated the compound's effects on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating notable antibacterial activity.

Case Study 3: Anti-inflammatory Properties

Research focused on the compound's ability to inhibit COX-2 expression in lipopolysaccharide-stimulated macrophages. The results showed a decrease in prostaglandin E2 levels, indicating anti-inflammatory potential.

Q & A

Q. How can researchers investigate the compound’s interactions with serum proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.